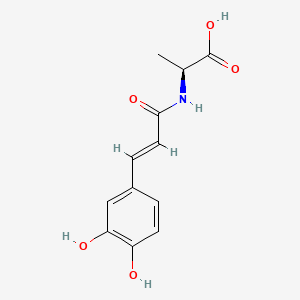

N-(E)-Caffeoyl-L-alanine

Descripción

N-(E)-Caffeoyl-L-alanine is a conjugated compound formed through the esterification or amidation of caffeic acid (a hydroxycinnamic acid) with the amino acid L-alanine. The "E" designation indicates the trans-configuration of the caffeoyl group, a structural feature critical for its bioactivity.

Caffeoyl derivatives, such as chlorogenic acid (caffeoylquinic acid), are known for their role in plant defense mechanisms and human health benefits, including modulation of oxidative stress. The conjugation of caffeic acid with L-alanine likely enhances solubility and bioavailability compared to free caffeic acid, a common trend observed in phenolic acid-amino acid hybrids.

Propiedades

Número CAS |

959927-45-8 |

|---|---|

Fórmula molecular |

C12H13NO5 |

Peso molecular |

251.23 g/mol |

Nombre IUPAC |

(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid |

InChI |

InChI=1S/C12H13NO5/c1-7(12(17)18)13-11(16)5-3-8-2-4-9(14)10(15)6-8/h2-7,14-15H,1H3,(H,13,16)(H,17,18)/b5-3+/t7-/m0/s1 |

Clave InChI |

HTRLGQVZCDCTDC-MZTFZBDOSA-N |

SMILES isomérico |

C[C@@H](C(=O)O)NC(=O)/C=C/C1=CC(=C(C=C1)O)O |

SMILES canónico |

CC(C(=O)O)NC(=O)C=CC1=CC(=C(C=C1)O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(E)-Caffeoyl-L-alanine typically involves the esterification of caffeic acid with L-alanine. This can be achieved through a condensation reaction using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods: Industrial production of N-(E)-Caffeoyl-L-alanine can be scaled up using similar synthetic routes. The process involves the optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed for the purification of the final product.

Análisis De Reacciones Químicas

Types of Reactions: N-(E)-Caffeoyl-L-alanine undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl groups in the caffeic acid moiety can be oxidized to quinones.

Reduction: The double bond in the caffeic acid moiety can be reduced to form dihydrocaffeoyl derivatives.

Substitution: The hydroxyl groups can undergo substitution reactions with different electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophiles such as acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of dihydrocaffeoyl derivatives.

Substitution: Formation of acylated or alkylated derivatives.

Aplicaciones Científicas De Investigación

N-(E)-Caffeoyl-L-alanine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study antioxidant mechanisms and radical scavenging activities.

Biology: Investigated for its role in plant defense mechanisms and its potential as a natural preservative.

Medicine: Explored for its anti-inflammatory, anticancer, and neuroprotective properties.

Industry: Utilized in the development of functional foods, nutraceuticals, and cosmetic products due to its antioxidant properties.

Mecanismo De Acción

The mechanism of action of N-(E)-Caffeoyl-L-alanine primarily involves its antioxidant activity. It scavenges free radicals and reactive oxygen species (ROS) through electron donation, thereby preventing oxidative damage to cells and tissues. The compound also modulates various signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares N-(E)-Caffeoyl-L-alanine with key analogs based on structural features, physicochemical properties, and biological activities inferred from the evidence.

Table 1: Structural and Functional Comparison of N-(E)-Caffeoyl-L-alanine and Analogous Compounds

*Inferred from caffeic acid’s known antioxidant and antiviral roles.

Functional Group Impact on Bioactivity

- Caffeoyl Group: The catechol (3,4-dihydroxyphenyl) structure in N-(E)-Caffeoyl-L-alanine is associated with strong radical-scavenging activity, similar to chlorogenic acid.

- Amino Acid Backbone: The L-alanine moiety may influence cellular uptake and interaction with biological targets. For example, N-Methylalanine’s methyl group reduces hydrogen-bonding capacity, altering its metabolic fate compared to N-acylated derivatives.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.